molecular formula C21H24F2N6O3S B566231 Deshydroxyethoxy Ticagrelor CAS No. 220347-05-7

Deshydroxyethoxy Ticagrelor

Número de catálogo B566231
Número CAS: 220347-05-7
Peso molecular: 478.519
Clave InChI: XYLIQTKEYHWYGG-XUNGLMTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deshydroxyethoxy Ticagrelor is a synthetic chemistry reference tool . It belongs to the Ticagrelor API family . Its molecular formula is C21 H24 F2 N6 O3 S and it has a molecular weight of 478.52 .


Synthesis Analysis

The synthesis of Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

The molecular structure of Deshydroxyethoxy Ticagrelor is represented by the formula C21 H24 F2 N6 O3 S . It has a molecular weight of 478.52 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, were optimized individually for each step . The critical step to prepare intermediate 5 was optimized using the response surface methodology .


Physical And Chemical Properties Analysis

Deshydroxyethoxy Ticagrelor has a molecular formula of C21 H24 F2 N6 O3 S and a molecular weight of 478.52 . It is highly lipophilic and has poor aqueous solubility .

Mecanismo De Acción

Target of Action

Deshydroxyethoxy Ticagrelor, also known as AR-C 124910XX, primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelet cells, which plays a crucial role in platelet aggregation . By inhibiting this receptor, AR-C 124910XX prevents platelet aggregation, reducing the risk of thrombotic events such as stroke and myocardial infarction .

Mode of Action

AR-C 124910XX acts as an antagonist of the P2Y12 receptor . Unlike other antiplatelet drugs, it has a binding site different from adenosine diphosphate (ADP), making it an allosteric antagonist . This means it binds to a site on the P2Y12 receptor that is distinct from the active site where ADP binds. This binding is reversible, allowing for a faster onset and offset of action compared to other antiplatelet drugs .

Pharmacokinetics

AR-C 124910XX is a metabolite of Ticagrelor . Ticagrelor is rapidly absorbed with a median time to peak concentration of 2-3 hours after multiple twice/day oral dosing . The median time to peak concentration for AR-C 124910XX is approximately 2.5-4 hours . Both Ticagrelor and AR-C 124910XX are highly bound to plasma proteins . Ticagrelor is metabolized by CYP3A4 to AR-C 124910XX, which contributes approximately 30% of the platelet inhibition .

Result of Action

The primary result of AR-C 124910XX’s action is the prevention of platelet aggregation. This reduces the risk of thrombotic events such as stroke and myocardial infarction in patients with acute coronary syndrome or a history of myocardial infarction .

Action Environment

The action of AR-C 124910XX can be influenced by various environmental factors. For instance, the metabolism of AR-C 124910XX can be affected by genetic polymorphisms in biotransformation enzymes . Specifically, the CYP3A4*1G polymorphism has been found to increase the clearance of AR-C 124910XX . Furthermore, the action of AR-C 124910XX may be influenced by factors such as diet, other medications, and overall health status of the individual.

Safety and Hazards

Deshydroxyethoxy Ticagrelor is classified as a serious irritant (Category 2) according to its safety data sheet .

Direcciones Futuras

Ticagrelor, which Deshydroxyethoxy Ticagrelor is related to, has been shown to have beneficial clinical outcomes in patients with acute coronary syndromes or ischemic stroke, during prolonged maintenance therapy in specific high-risk populations, and following percutaneous coronary intervention . Future management of acute coronary syndromes could potentially involve the dichotomization of antithrombotic therapies .

Propiedades

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLIQTKEYHWYGG-XUNGLMTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220347-05-7
Record name AR-C124910XX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220347057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluometacyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTJ345Q434
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the key analytical challenges in studying Deshydroxyethoxy Ticagrelor, and how have researchers addressed them?

A1: Quantifying Deshydroxyethoxy Ticagrelor in biological samples like human plasma requires highly sensitive and specific methods due to its presence alongside the parent drug and other metabolites. Researchers have successfully developed and validated a liquid chromatography-mass tandem spectrometry (LC-MS/MS) method for this purpose [, ]. This method offers several advantages:

  • High Sensitivity: It can detect Deshydroxyethoxy Ticagrelor at very low concentrations (Limit of detection = 0.2 ng/mL) [].
  • Specificity: The method can differentiate Deshydroxyethoxy Ticagrelor from Ticagrelor and other compounds, ensuring accurate measurements [].
  • Robustness: The method has been validated for accuracy, precision, and stability, making it reliable for pharmacokinetic studies [, ].

Q2: What have bioequivalence studies revealed about Deshydroxyethoxy Ticagrelor when comparing different formulations of Ticagrelor?

A2: Bioequivalence studies comparing a generic Ticagrelor formulation (Tigemac®) to the brand name (Brilinta®) provided valuable insights into Deshydroxyethoxy Ticagrelor pharmacokinetics []:

  • Comparable Exposure: The study showed that both formulations resulted in statistically similar blood concentration-time profiles for Deshydroxyethoxy Ticagrelor in healthy volunteers []. This suggests that the generic formulation can produce comparable levels of the active metabolite in the body.
  • Safety and Tolerability: No serious adverse events related to either Ticagrelor formulation were reported during the study, indicating a good safety profile [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.